ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C12H15N5O2 . It has a molecular weight of 261.28 . This compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 173-175°C . It has a density of 1.4±0.1 g/cm3, a boiling point of 489.5±55.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, an enthalpy of vaporization of 75.6±3.0 kJ/mol, a flash point of 249.8±31.5 °C, and an index of refraction of 1.645 .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The molecular structures of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been determined, highlighting the presence of intramolecular N-H...O bonds and planar rings formed by these hydrogen bonds. These structural features suggest potential applications in designing molecules with specific binding properties and chemical reactivity (Wu et al., 2005).
Antimicrobial and Anticancer Activity
Compounds synthesized from ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate have demonstrated significant in vitro antimicrobial and anticancer activity. These findings indicate the potential for developing new therapeutic agents based on this chemical scaffold (Hafez et al., 2016).
Anti-tubercular Evaluation and Molecular Docking
A series of compounds derived from ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate have been synthesized and evaluated for anti-tubercular activity. In silico and in vitro studies identified active agents against Mycobacterium tuberculosis, highlighting the potential for new anti-tubercular therapies (Vavaiya et al., 2022).
Fungicidal and Plant Growth Regulation Activities
The synthesis of derivatives from ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate has led to compounds with fungicidal and plant growth regulation activities. These applications are essential for agricultural chemistry, offering potential for developing new agrochemicals (Minga et al., 2005).
Novel Fluorescent Molecules and Herbicide Inhibitors
Research has shown that trifluoromethylated derivatives of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate exhibit strong fluorescence, suggesting applications in material science and bioimaging. Additionally, some derivatives have been identified as potential herbicide inhibitors, highlighting the versatility of this chemical framework in various scientific domains (Wu et al., 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-5-20-12(19)10-9(4)17-18(11(10)14)13-15-7(2)6-8(3)16-13/h6H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNIRPGJQWIOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylate |
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